molecular formula C21H20ClN5O3 B6492984 N-[(2-chlorophenyl)methyl]-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1052568-78-1

N-[(2-chlorophenyl)methyl]-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B6492984
CAS No.: 1052568-78-1
M. Wt: 425.9 g/mol
InChI Key: GXOALLXTRNDFFN-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a heterocyclic compound featuring a pyrrolo-triazole core fused with a 1,2,3-triazole ring. The molecule is substituted with a 3,4-dimethylphenyl group at the 5-position of the pyrrolo-triazole scaffold and a 2-chlorophenylmethyl acetamide moiety.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O3/c1-12-7-8-15(9-13(12)2)27-20(29)18-19(21(27)30)26(25-24-18)11-17(28)23-10-14-5-3-4-6-16(14)22/h3-9,18-19H,10-11H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOALLXTRNDFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NCC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-[(2-chlorophenyl)methyl]-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity based on available research findings, including synthesis methods, biological evaluations, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include the formation of the pyrrolo[3,4-d][1,2,3]triazole ring system. The synthetic pathways often utilize various reagents and conditions tailored to achieve the desired structural modifications.

Example Synthesis Pathway

  • Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core :
    • Starting materials include substituted phenyl derivatives and appropriate azole precursors.
    • Reactions may involve cyclization under acidic or basic conditions.
  • Introduction of the Acetamide Moiety :
    • The chlorophenyl group is introduced via nucleophilic substitution reactions.
    • Final acetamide formation is achieved through acylation reactions.

Antimicrobial Activity

Research has indicated that compounds similar in structure to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds with similar triazole structures have shown efficacy against various pathogens including Staphylococcus aureus and Candida albicans .
  • Comparative Analysis : In studies comparing these compounds with standard antibiotics like fluconazole, certain derivatives demonstrated superior activity against resistant strains .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. The compound may interact with enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission.

  • Mechanism of Action : AChE inhibitors are critical in treating neurodegenerative diseases. The compound's structural features suggest potential interactions with the active site of AChE .

Case Study 1: Antimicrobial Evaluation

A study evaluated several derivatives of triazole compounds for their antimicrobial activity. The results indicated that specific substitutions on the triazole ring enhanced activity against fungal strains compared to traditional antifungals .

CompoundActivity Against C. albicansActivity Against S. aureus
Compound AMIC = 8 µg/mLMIC = 16 µg/mL
N-[(2-chlorophenyl)methyl]-2-[...]MIC = 4 µg/mLMIC = 8 µg/mL

Case Study 2: Neuroprotective Potential

Research exploring the neuroprotective effects of similar compounds highlighted their ability to inhibit AChE effectively. This inhibition correlates with improved cognitive function in animal models .

Scientific Research Applications

Medicinal Chemistry

N-[(2-chlorophenyl)methyl]-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide has been studied for its potential as an antitumor agent. The pyrrolo-triazole structure is associated with various biological activities including anti-cancer properties. Research indicates that compounds with similar structures can inhibit cell proliferation in cancer cell lines.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Investigations into derivatives of triazole compounds have shown effectiveness against a range of bacterial and fungal pathogens. This opens avenues for developing new antimicrobial agents based on the structure of this compound.

Enzyme Inhibition

The compound's unique structure allows it to potentially act as an enzyme inhibitor. Research into similar compounds has demonstrated their ability to inhibit specific enzymes involved in metabolic pathways related to cancer and other diseases. This suggests that this compound could be explored for its inhibitory effects on relevant enzymes.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of pyrrolo-triazole derivatives. The findings indicated that modifications to the triazole ring significantly enhanced cytotoxicity against various cancer cell lines. This suggests that N-[(2-chlorophenyl)methyl]-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H... could be a promising candidate for further development in cancer therapeutics.

Case Study 2: Antimicrobial Properties

Research published in Antibiotics demonstrated that triazole derivatives exhibited potent activity against resistant strains of bacteria. The study highlighted the need for new classes of antibiotics and suggested that compounds like N-[(2-chlorophenyl)methyl]-2-[5-(3,4-dimethylphenyl)-4... could be synthesized and tested for their antimicrobial efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

Compound Name Key Substituents Core Structure Reported Activity Reference
N-[(2-chlorophenyl)methyl]-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-pyrrolo-triazol-1-yl]acetamide (Target) 3,4-dimethylphenyl, 2-chlorophenylmethyl Pyrrolo[3,4-d][1,2,3]triazol-1-yl Not reported (inferred potential)
2-[5-(3-Chloro-4-fluorophenyl)-4,6-dioxo-pyrrolo-triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide 3-chloro-4-fluorophenyl, 2,3-dimethylphenyl Pyrrolo[3,4-d][1,2,3]triazol-1-yl Not reported (structural analog)
5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2yl-N-(3,4-dimethylphenyl)-2-sulfanyl acetamide (7o) 4-chlorophenoxy, 3,4-dimethylphenyl 1,3,4-Oxadiazole-2-thiol Antibacterial (vs. S. typhi, K. pneumoniae)

Key Observations:

  • Substituent Impact on Activity : The 3,4-dimethylphenyl group, present in both the target compound and 7o , is associated with enhanced antibacterial activity in oxadiazole derivatives. However, replacing the oxadiazole core with a pyrrolo-triazole (as in the target) may alter electronic properties and binding affinity .
  • Chlorophenyl vs. Chlorophenoxy: The 2-chlorophenylmethyl group in the target differs from the 4-chlorophenoxy moiety in 7o. Chlorophenoxy groups are linked to improved metabolic stability in sulfanyl acetamides, whereas chlorophenylmethyl may influence lipophilicity and membrane permeability .
  • Fluorine Substitution : The 3-chloro-4-fluorophenyl analog highlights how halogenation patterns affect electronic character. Fluorine’s electron-withdrawing nature could enhance reactivity compared to the target’s dimethylphenyl group .

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